Dihydrocapsiate-d3
Description
Properties
Molecular Formula |
C₁₈H₂₅D₃O₄ |
|---|---|
Molecular Weight |
311.43 |
Synonyms |
8-Methylnonanoic Acid (4-Hydroxy-3-methoxyphenyl)methyl Ester-d3 |
Origin of Product |
United States |
Stable Isotope Synthesis and Characterization for Research Standards
Methodologies for Deuterium (B1214612) Incorporation and Chemical Synthesis Routes
One common approach for deuterium incorporation is through the use of deuterated reagents in the chemical synthesis process. For Dihydrocapsiate-d3, this could involve the use of deuterated vanillyl alcohol or a deuterated analog of 8-methylnonanoic acid. The synthesis of stable isotope-labeled precursors for capsaicinoids has been demonstrated, providing a basis for producing deuterated dihydrocapsiate (B147844). For instance, [1'-(13)C][5-(2)H]-Vanillin has been prepared and subsequently used to synthesize labeled vanillylamine (B75263) and vanillyl alcohol. nih.gov A similar strategy could be employed using deuterated starting materials to introduce deuterium into the vanillyl moiety of dihydrocapsiate.
Another methodology for deuterium incorporation is through hydrogen-deuterium (H/D) exchange reactions on the final dihydrocapsiate molecule or its precursors. clockss.orgmdpi.com Catalytic H/D exchange using a palladium catalyst with deuterium oxide (D₂O) as the deuterium source is an effective method for introducing deuterium into organic molecules. clockss.orgmdpi.com This technique could potentially be applied to dihydrocapsiate or its synthetic intermediates to achieve the desired level of deuteration.
The general chemical synthesis of dihydrocapsiate involves the esterification of vanillyl alcohol with 8-methylnonanoic acid. Therefore, a plausible synthetic route for this compound would involve:
Synthesis of a deuterated precursor: This could be either deuterated vanillyl alcohol or deuterated 8-methylnonanoic acid.
Esterification: The deuterated precursor is then reacted with the non-deuterated counterpart to form this compound. For example, deuterated vanillyl alcohol would be reacted with 8-methylnonanoic acid.
The choice of deuteration strategy depends on the desired position and number of deuterium atoms in the final molecule. For use as an internal standard in mass spectrometry, labeling in a metabolically stable position is crucial.
Spectroscopic and Chromatographic Verification of Isotopic Purity
Following the synthesis of this compound, rigorous analytical verification is necessary to confirm the chemical structure, determine the isotopic enrichment, and assess the chemical purity. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS) is a primary tool for characterizing deuterated compounds. High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the incorporation of deuterium atoms. nih.govresearchgate.net The mass spectrum of this compound will show a molecular ion peak shifted by +3 atomic mass units compared to the unlabeled dihydrocapsiate. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the deuterated molecule, which can be compared to the unlabeled standard to ensure that deuterium labeling has not altered the fundamental fragmentation pathways. nih.govresearchgate.net Isotopic purity, the percentage of the deuterated species relative to any remaining unlabeled or partially labeled species, can be quantified by analyzing the relative intensities of the isotopic peaks in the mass spectrum. almacgroup.comcerilliant.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is invaluable for confirming the exact location of the deuterium atoms within the molecule. researchgate.net While deuterium itself is not directly observed in ¹H NMR, the absence of signals at specific chemical shifts where protons are expected indicates successful deuterium substitution. researchgate.net ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing unambiguous confirmation of their presence and location. researchgate.net Quantitative NMR (qNMR) can also be employed to determine the absolute content and isotopic enrichment of the synthesized compound. nih.gov
Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the chemical purity of the synthesized this compound. researchgate.netnih.govksu.edu.sanih.govchromatographyonline.comacs.org These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities. When coupled with mass spectrometry (LC-MS or GC-MS), these techniques provide a powerful tool for both purity assessment and structural confirmation. researchgate.netnih.govksu.edu.sanih.govchromatographyonline.comacs.org The retention time of this compound in a chromatographic system is expected to be very similar to that of its unlabeled counterpart.
The combination of these analytical techniques ensures a comprehensive characterization of the synthesized this compound, verifying its identity, isotopic enrichment, and chemical purity.
| Analytical Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular weight confirmation, Isotopic enrichment, Fragmentation pattern |
| NMR Spectroscopy | Structural confirmation, Location of deuterium atoms, Isotopic enrichment |
| Chromatography (HPLC, GC) | Chemical purity, Separation from impurities |
Strategies for Preparation of Certified Reference Materials and Isotopic Dilution Standards
The development of this compound as a Certified Reference Material (CRM) or an isotopic dilution standard requires a stringent and well-documented preparation and characterization process. nih.gov CRMs are essential for ensuring the accuracy and traceability of analytical measurements. govinfo.gov
Preparation of Certified Reference Materials (CRMs):
The preparation of a this compound CRM involves several key steps:
High-Purity Synthesis: The synthesis must yield a product with very high chemical and isotopic purity.
Comprehensive Characterization: The material must be thoroughly characterized using a variety of orthogonal analytical techniques (e.g., MS, NMR, chromatography) to confirm its identity, purity, and isotopic enrichment.
Homogeneity and Stability Studies: The batch of synthesized material must be demonstrated to be homogeneous, and its stability under specified storage and handling conditions must be established.
Value Assignment and Uncertainty Estimation: The certified value (e.g., concentration in a solution, purity of a solid) is determined through a metrologically valid procedure, and a comprehensive uncertainty budget is established.
Certification and Documentation: A certificate of analysis is issued that provides all the relevant information about the CRM, including the certified value, its uncertainty, and instructions for its proper use.
Preparation of Isotopic Dilution Standards:
Isotopic dilution analysis is a highly accurate quantitative technique that relies on the use of a stable isotope-labeled internal standard. researchgate.netnih.govclearsynth.comclearsynth.com this compound is an ideal internal standard for the quantification of dihydrocapsiate in various matrices.
The key considerations for preparing this compound as an isotopic dilution standard include:
High Isotopic Enrichment: The standard should have a very high percentage of the d3-labeled species to minimize interference from any unlabeled material.
Chemical Purity: The standard must be free from any impurities that could interfere with the analysis of the target analyte.
Accurate Concentration Determination: If the standard is prepared as a solution, its concentration must be accurately determined and certified.
Stability: The standard must be stable under the conditions of storage and use.
The use of this compound as an internal standard in isotope dilution mass spectrometry (IDMS) involves adding a known amount of the deuterated standard to the sample. researchgate.net The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry. Since the labeled standard behaves chemically and physically identically to the analyte during sample preparation and analysis, this method effectively corrects for any losses during sample processing and for variations in instrument response, leading to highly accurate and precise quantification.
| Standard Type | Key Characteristics | Primary Use |
| Certified Reference Material (CRM) | High purity, homogeneity, stability, certified value with uncertainty | Method validation, calibration, quality control |
| Isotopic Dilution Standard | High isotopic enrichment, chemical purity, accurately known concentration | Accurate quantification by isotope dilution mass spectrometry |
Advanced Analytical Methodologies Utilizing Dihydrocapsiate D3 As a Research Tool
Development and Validation of Quantitative Mass Spectrometry Assays
The development and validation of robust quantitative mass spectrometry assays are fundamental for the reliable determination of dihydrocapsiate (B147844) in various research contexts. These methods are essential for pharmacokinetic studies, metabolism research, and quality control of products containing capsinoids.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative Research
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of dihydrocapsiate and other capsaicinoids. resolian.comnih.gov Its high selectivity and sensitivity allow for the detection and quantification of low concentrations of these analytes in complex matrices. resolian.comresearchgate.net The development of LC-MS/MS methods involves optimizing chromatographic conditions to achieve good separation and symmetric peak shapes, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid to improve ionization. nih.govresearchgate.netacgpubs.org
The use of Dihydrocapsiate-d3 as an internal standard in these assays is crucial for correcting variations that can occur during sample preparation and analysis, such as matrix effects. uco.es These matrix effects have been proven to be a significant factor in the LC-MS/MS analysis of similar compounds in plasma samples. uco.es Sensitive and selective LC-MS/MS methods have been developed for the analysis of capsaicinoids, including dihydrocapsiate, in various products. researchgate.netnih.gov These methods often involve monitoring the protonated molecules of the analytes and the internal standard in multiple-reaction monitoring (MRM) mode. nih.govnih.gov
A study detailing a highly sensitive and selective method for the determination of capsiate (B39960) and dihydrocapsiate using HPLC-ESI/MS(QTOF) reported limits of detection (LODs) and limits of quantification (LOQs) of 0.02 and 0.05 µmol/l, respectively, for both compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Deuterated Compounds
Gas chromatography-mass spectrometry (GC-MS) is another technique that can be employed for the analysis of capsaicinoids. However, it often requires a derivatization step to increase the volatility of the analytes. researchgate.net For deuterated compounds like this compound, GC-MS analysis can be used to validate fragmentation patterns. nih.gov Deuterium-labeled experiments performed using GC/MS can help in understanding the electron ionization (EI) fragmentation mechanisms of capsaicinoids. nih.gov A study successfully established a common validated EI fragmentation pattern for both capsaicin (B1668287) and dihydrocapsaicin (B196133) using GC/MS along with other mass spectrometric methods and deuterium-labeling studies. nih.gov This provides a new alternative for validating the fragmentation of important natural products. nih.gov
Application of Isotope Dilution Mass Spectrometry (IDMS) in Research Studies
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. fda.govrsc.org It combines the sensitivity and selectivity of mass spectrometry with the precision of using an isotopically labeled internal standard. fda.gov In IDMS, a known amount of the isotopically labeled standard, such as this compound, is added to the sample. The ratio of the non-labeled analyte to the labeled standard is then measured by the mass spectrometer. This approach effectively corrects for any losses during sample preparation and variations in instrument response.
The use of stable-isotope-labeled internal standards is a key feature of IDMS and is essential for the routine determination of various compounds in biological matrices like serum. nih.gov IDMS methods are recognized for their robustness and ability to provide interference-free assays. nih.gov The principle of IDMS can be applied in what is known as quadruple isotope dilution, where a calibration curve is constructed using a minimum of three standard/spike mixtures, and the sample measurement requires a fourth mixture of the sample and the isotopic spike. canada.ca
Role as an Internal Standard in Complex Biological Matrix Analysis (e.g., animal tissues, cell cultures, in vitro systems)
This compound plays a crucial role as an internal standard in the analysis of dihydrocapsiate in complex biological matrices such as animal tissues, cell cultures, and in vitro systems. nih.gov The complexity of these matrices can lead to significant matrix effects, which can interfere with the accurate quantification of the analyte. uco.es By adding a known quantity of this compound at the beginning of the sample preparation process, any variations in extraction recovery or ionization efficiency that affect the analyte will also affect the internal standard in a similar manner.
This allows for the accurate determination of the analyte's concentration by measuring the ratio of the analyte's signal to the internal standard's signal. For instance, in vitro cell culture is a method used for studying the behavior of animal cells in a controlled environment, and the use of an internal standard is vital for obtaining reliable data from such systems. nih.gov The development of LC-MS/MS methods for the simultaneous determination of multiple analytes in human serum often relies on the use of deuterated internal standards to ensure accuracy. nist.gov The use of internal standards is also critical in studies examining the pharmacokinetics of compounds in target tissues. nih.govacs.org
Methodological Performance Characteristics: Selectivity, Linearity, Precision, and Accuracy in Research Contexts
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. europa.eu Key performance characteristics that are evaluated include selectivity, linearity, precision, and accuracy.
Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. resolian.com LC-MS/MS methods are known for their high selectivity. resolian.comresearchgate.net
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. resolian.com For example, a linear range of 10-500 ng/ml has been reported for the analysis of dihydrocapsaicin using LC-MS-MS. nih.gov Another study showed linearity for capsaicin and dihydrocapsaicin from 1 to 500 ng/mL. researchgate.net
Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). resolian.com Intra-assay precision for capsaicin has been reported to be between 2% and 10% RSD at different concentrations, with similar values obtained for dihydrocapsaicin. researchgate.net Inter-assay precision for capsaicin was found to be between 6% and 9% RSD. researchgate.net
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations. resolian.com For instance, an assay for capsaicinoids demonstrated accuracy ranging from 91% to 102%. researchgate.net Another study reported assay accuracy deviations within +/-10.63%. researchgate.net
The following table summarizes the performance characteristics of an LC-MS/MS method for the analysis of capsaicinoids, which would be analogous to a method using this compound for dihydrocapsiate analysis.
Method Performance Characteristics for Capsaicinoid Analysis
| Parameter | Value/Range | Reference |
|---|---|---|
| Linearity Range (Capsaicin & Dihydrocapsaicin) | 1 - 500 ng/mL | researchgate.net |
| Linearity Range (Dihydrocapsaicin by LC-MS-MS) | 10 - 500 ng/mL | nih.gov |
| Accuracy | 91% - 102% | researchgate.net |
| Intra-assay Precision (RSD) | 2% - 10% | researchgate.net |
| Inter-assay Precision (RSD) | 6% - 9% | researchgate.net |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | researchgate.net |
Biosynthetic Pathways and Metabolic Fate of Capsinoids: Insights from Deuterium Tracing Studies
Elucidation of Precursor Incorporation in Capsinoid Biosynthesis (e.g., Capsicum plants, enzymatic systems)
The biosynthesis of capsinoids in Capsicum plants involves a complex series of enzymatic reactions. Stable isotope tracing is a definitive method for mapping these metabolic pathways. By introducing a labeled precursor into the biological system, scientists can track the label's incorporation into downstream metabolites, thereby confirming the biosynthetic sequence.
Research has successfully utilized stable isotope-labeled precursors to unravel the biosynthesis of both capsaicinoids and capsinoids. For instance, studies have synthesized compounds like [1'-¹³C][5-²H]-Vanillin and subsequently used them to produce labeled vanillyl alcohol, a key precursor for capsinoids. Current time information in Bangalore, IN.medchemexpress.com When these labeled precursors are introduced into Capsicum fruits or crude enzyme solutions, their conversion into capsinoids can be monitored using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Current time information in Bangalore, IN.medchemexpress.com
In vivo tracer experiments in different Capsicum cultivars have demonstrated the conversion of labeled vanillin (B372448) into both vanillylamine (B75263) (the precursor to pungent capsaicinoids) and vanillyl alcohol (the precursor to non-pungent capsinoids). medchemexpress.comcapes.gov.br These studies revealed that in the non-pungent 'CH-19 Sweet' cultivar, labeled vanillin is almost exclusively converted to vanillyl alcohol, which is then esterified with a fatty acid to form capsinoids like dihydrocapsiate (B147844). medchemexpress.com The enzyme believed to catalyze this final step is the same capsaicin (B1668287) synthase (CS) involved in capsaicinoid production, highlighting the close relationship between the two pathways. drugbank.com
While direct studies administering Dihydrocapsiate-d3 to elucidate precursor incorporation are not prominently documented in the reviewed literature, the established methodology of using labeled precursors like deuterated vanillin alcohol strongly supports the potential of using this compound as a tracer. Administering this compound could help in understanding its potential interconversion with other capsinoids or its breakdown and re-incorporation into other metabolic pathways within the plant.
Table 1: Labeled Precursors in Capsinoid Biosynthesis Studies
| Labeled Precursor | Pathway Studied | Key Finding | Reference |
|---|---|---|---|
| [1'-¹³C][5-²H]-Vanillin | Capsinoid & Capsaicinoid Biosynthesis | Can be converted to labeled vanillyl alcohol and vanillylamine to trace product formation. | Current time information in Bangalore, IN.medchemexpress.com |
| Labeled Vanillyl Alcohol | Capsinoid Biosynthesis | Directly incorporated into capsinoids in both pungent and non-pungent Capsicum cultivars. | medchemexpress.com |
In Vitro Enzymatic Transformations and Identification of Metabolic Intermediates
In vitro enzymatic assays are essential for isolating and characterizing the specific enzymes involved in a metabolic pathway. Using a labeled substrate like this compound in these assays allows for the unambiguous identification of reaction products and metabolic intermediates.
The synthesis of capsinoids can be achieved in vitro through enzymatic reactions. For example, lipases have been used to catalyze the esterification of vanillyl alcohol with fatty acids to produce capsinoids, including dihydrocapsiate. researchgate.netfood.gov.uk Studies have shown that a crude enzyme solution extracted from pungent Capsicum fruits can convert labeled vanillylamine into labeled capsaicinoids. Current time information in Bangalore, IN.medchemexpress.com This demonstrates the feasibility of using cell-free systems to study these biosynthetic steps.
The use of deuterium-labeled substrates is particularly valuable in mass spectrometry analysis, as the mass shift of the deuterium (B1214612) atoms makes it easier to distinguish metabolites from the background matrix. For example, hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been employed to study the interaction of capsaicin with proteins, revealing conformational changes. nih.gov A similar approach using this compound could elucidate its interaction with biosynthetic enzymes like capsaicin synthase or metabolic enzymes in other biological systems.
While specific studies detailing the in vitro enzymatic transformation of this compound were not found, the principles of using labeled compounds are well-established. Incubating this compound with liver microsomes or specific enzymes, followed by LC-MS/MS analysis, would enable the identification of hydroxylated or other modified metabolites, providing a clear picture of its enzymatic breakdown.
Application of Stable Isotope Tracing for Flux Analysis in Biological Systems
Metabolic flux analysis is a powerful technique that quantifies the rates of metabolic reactions within a biological system. nih.gov Stable isotope tracing is the core technology for these studies, providing a dynamic view of metabolism that goes beyond static metabolite concentrations. physiology.orgacs.org
By introducing a substrate labeled with a stable isotope like deuterium (²H) or carbon-13 (¹³C), researchers can trace the path of the labeled atoms through interconnected metabolic networks. physiology.orgacs.org The pattern and rate of isotope incorporation into various downstream metabolites allow for the calculation of metabolic fluxes. nih.gov This approach has been widely used to study central carbon metabolism, amino acid synthesis, and lipid metabolism in various conditions, including cancer and metabolic diseases. physiology.org
For example, deuterium oxide (heavy water) has been used to measure the synthesis of fatty acids (de novo lipogenesis) and proteins in humans and animal models. researchgate.net This method provides an integrated view of metabolic activity over time.
Molecular and Cellular Mechanisms of Action: Investigating Dihydrocapsiate D3 and Analogues
Ligand-Receptor Binding Kinetics and Thermodynamics (in vitro studies)
The interaction between a ligand, such as Dihydrocapsiate-d3, and its receptor is the initial and critical step in eliciting a biological response. In vitro studies allow for a detailed examination of these binding events, providing insights into the affinity, specificity, and dynamics of the interaction.
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Interactions and Activation Dynamics (in vitro)
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel, is a primary target for capsaicin (B1668287) and its non-pungent analogues, the capsinoids, which include dihydrocapsiate (B147844). researchgate.netbiorxiv.org Activation of TRPV1 by these compounds initiates a cascade of cellular events. nih.gov
In vitro studies utilizing techniques like calcium imaging and whole-cell patch-clamp in HEK293T cells expressing TRPV1 have been instrumental in characterizing these interactions. nih.gov Capsinoids, including capsiate (B39960) and dihydrocapsiate, have been shown to activate TRPV1, leading to an increase in intracellular calcium concentration. researchgate.netnih.gov The potency of capsinoids for activating rat TRPV1 (rTRPV1) is notable, with the EC50 value for capsiate activation being approximately 290 nM. nih.gov The lipophilicity of these compounds plays a crucial role in their interaction with the TRPV1 channel, influencing the kinetics of activation. nih.gov
Structurally similar to capsaicin, capsinoids are thought to bind to the same sites on the TRPV1 receptor. nih.gov The vanilloid moiety of capsaicin interacts with specific amino acid residues, namely Y511 and S512, in the cytosolic region between the second and third transmembrane domains of rat TRPV1. nih.gov Studies with human TRPV1 (hTRPV1) mutants (Y511A and S512Y) showed that capsiate did not activate these mutated channels, supporting the hypothesis that capsaicin and capsiate share binding sites. nih.gov The binding of these ligands to a pocket formed by the channel's transmembrane segments is believed to stabilize the open state of the channel. clinsurggroup.com
| Compound | Target | Effect | EC50 Value (in vitro) | Reference |
| Capsiate | rTRPV1 | Activation | 290 nM | nih.gov |
| Dihydrocapsiate | hTRPA1 | Activation | 2.94 µM | nih.gov |
| Capsiate | hTRPA1 | Activation | 2.76 µM | nih.gov |
| Nordihydrocapsiate | hTRPA1 | Activation | 2.82 µM | nih.gov |
Exploration of Other Potential Molecular Targets and Binding Affinities
While TRPV1 is a well-established target, research indicates that this compound and its analogues may interact with other molecular targets, broadening their potential biological effects.
Furthermore, compelling evidence from in vitro kinase assays and molecular modeling has identified Src kinase as a direct molecular target for capsiate. nih.govaacrjournals.org Capsiate was shown to inhibit the catalytic activity of purified Src kinase with an IC50 of approximately 10 μmol/L. aacrjournals.org This inhibition is thought to occur through the preferential docking of capsiate to the ATP-binding site of Src kinase. nih.gov This interaction is significant as Src kinase is a key mediator in various cellular processes, including those induced by vascular endothelial growth factor (VEGF). nih.govaacrjournals.org
Intracellular Signaling Cascades Triggered by Capsinoids (in vitro cellular models)
The binding of capsinoids to their receptors initiates a series of intracellular signaling events. These cascades are crucial for translating the initial stimulus into a cellular response.
Calcium Ion Flux and Downstream Signaling Pathways
A primary consequence of TRPV1 activation by capsinoids is the influx of cations, particularly calcium ions (Ca2+), into the cell. nih.govnih.gov This increase in intracellular Ca2+ concentration is a pivotal event that triggers various downstream signaling pathways. mdpi.comxiahepublishing.com In vitro studies using HEK293T cells expressing TRPV1 and primary cultures of mouse dorsal root ganglion neurons have confirmed that capsinoids cause a significant increase in cytosolic Ca2+ levels. nih.gov
This Ca2+ influx is not limited to the plasma membrane; TRPV1 channels are also expressed on the endoplasmic reticulum, and their activation can lead to the release of Ca2+ from these intracellular stores. xiahepublishing.com The resulting elevation in intracellular Ca2+ can activate a host of calcium-dependent enzymes and transcription factors, leading to diverse cellular responses. mdpi.com
Protein Phosphorylation and Kinase Modulation (e.g., Src Kinase inhibition in vitro)
Protein phosphorylation, a key post-translational modification, is a central mechanism in cellular signaling. frontiersin.org The activity of various protein kinases can be modulated by upstream signals, including those initiated by capsinoids.
A significant finding is the direct inhibition of Src kinase by capsiate and dihydrocapsiate. nih.govaacrjournals.org In vitro studies using human umbilical vein endothelial cells (HUVECs) demonstrated that these capsinoids suppressed the VEGF-induced activation of Src kinase. nih.govresearchgate.net This was evidenced by a dose-dependent reduction in the phosphorylation of Src at Tyr416, a key site for its autoactivation. researchgate.net Consequently, the phosphorylation of downstream substrates of Src kinase, such as p125FAK and VE-cadherin, was also inhibited. nih.govresearchgate.net The half-maximal inhibition of Src kinase activity was achieved at a concentration of approximately 10 μmol/L for capsiate. aacrjournals.orgresearchgate.net This direct inhibition of a non-receptor tyrosine kinase represents a significant TRPV1-independent mechanism of action for these compounds. nih.gov
Gene Expression and Proteomic Alterations in Controlled Cellular and Tissue Systems (in vitro)
The signaling cascades initiated by this compound and its analogues can ultimately lead to changes in gene expression and the cellular proteome. In vitro models provide a controlled environment to study these alterations.
The activation of TRPV1 and subsequent signaling pathways can influence the expression of various genes. For instance, in adipose tissue, capsaicin has been shown to increase the expression of thermogenic genes like uncoupling protein 1 (UCP-1) and peroxisome proliferator-activated receptor-γ (PPARγ) coactivator 1α (PGC-1α). mdpi.com While direct evidence for this compound is emerging, the similar mechanisms of action suggest that it could induce comparable changes in gene expression.
Future Directions in Dihydrocapsiate D3 Academic Research
Development of Novel High-Throughput Screening Methodologies Incorporating Dihydrocapsiate-d3
The development of novel high-throughput screening (HTS) methodologies is a critical future direction for accelerating research into this compound. HTS combines automation, robotics, and miniaturization to test vast numbers of compounds or conditions rapidly. youtube.compharmasalmanac.comjapsonline.com For this compound, the focus will be on creating target-based assays that can screen for specific molecular interactions or cellular effects. japsonline.com
These HTS platforms would enable researchers to:
Identify Protein Targets: Screen large libraries of proteins to identify which ones bind to this compound, moving beyond its known interaction with receptors like TRPV1. acs.org
Characterize Enzyme Activity: Develop assays to quickly measure how this compound affects the activity of key enzymes involved in metabolic pathways. nih.gov
Assess Cellular Responses: Utilize automated microscopy and cellular assays in multi-well plate formats to observe the effects of this compound on cell health, proliferation, or specific signaling pathways on a massive scale. japsonline.comresearchgate.net
The integration of advanced detection techniques, such as Fluorescence Resonance Energy Transfer (FRET) or Homogeneous Time-Resolved Fluorescence (HTRF), will be essential for developing the sensitive and robust assays required for HTS. japsonline.com The goal is to move from laborious, one-by-one testing to a highly efficient, data-rich screening process that can rapidly generate leads for more focused mechanistic studies. pharmasalmanac.comjapsonline.com
Table 1: Potential High-Throughput Screening Assays for this compound Research
| Assay Type | Research Objective | Potential Technology | Expected Outcome |
| Target-Based Binding Assay | Identify novel protein binding partners. | FRET, Surface Plasmon Resonance (SPR) | A list of proteins that directly interact with this compound. |
| Enzyme Inhibition Assay | Determine effects on metabolic enzyme kinetics. | Spectrophotometric or Fluorometric Assays | IC50 values for this compound against a panel of enzymes. nih.gov |
| Cell-Based Phenotypic Screen | Evaluate impact on cellular processes (e.g., apoptosis). | High-Content Imaging, Automated Flow Cytometry | Quantification of cellular changes, such as apoptosis rates or cell cycle arrest. researchgate.net |
| Reporter Gene Assay | Measure activation or inhibition of specific signaling pathways. | Luciferase or GFP-based reporters | Identification of pathways modulated by this compound. |
Integration with Advanced Multi-Omics Research Platforms (e.g., metabolomics, proteomics)
To achieve a holistic view of the biological impact of this compound, future research must integrate it with advanced multi-omics platforms. mdpi.com This approach simultaneously analyzes multiple layers of biological information—such as the genome, proteome, and metabolome—from a single set of samples. mdpi.comnih.gov Web-based platforms like OmicsAnalyst, OmicsNet 2.0, and TurbOmics are making it easier for researchers to perform complex multi-omics data integration and visualization. mdpi.combiorxiv.org
By using this compound as a probe in a multi-omics context, researchers can:
Metabolomics: Trace the metabolic fate of the compound and identify its downstream metabolites, providing a direct link between the compound and phenotypic changes. biorxiv.org
Proteomics: Identify changes in the expression levels of proteins and post-translational modifications in response to this compound administration, revealing the cellular machinery it influences. nih.gov
Transcriptomics: Measure changes in gene expression to understand the primary genomic response to the compound. nih.gov
An integrated "triomics" approach, combining metabolomics, proteomics, and transcriptomics, would be particularly powerful. nih.gov This strategy allows for the construction of comprehensive network models that connect the molecular actions of this compound to broader physiological outcomes, providing a systems-level understanding of its function. mdpi.com
Advancements in In Vivo Mechanistic Tracer Studies (non-human, theoretical modeling)
The deuterium (B1214612) label in this compound makes it an ideal candidate for advanced in vivo mechanistic tracer studies in non-human models. Isotope tracers are used to follow the metabolic journey of a compound through a biological system. The heavier isotope (deuterium) allows this compound and its subsequent metabolites to be distinguished from their naturally occurring, non-deuterated counterparts by mass spectrometry.
Future tracer studies could theoretically model and investigate:
Bioavailability and Distribution: Quantify the absorption, distribution, and tissue-specific accumulation of this compound after administration.
Metabolic Conversion: Identify and quantify the metabolites formed from this compound, mapping its complete metabolic pathway. This is analogous to studies using other deuterated compounds, like [d31]palmitate, to trace fat metabolism. science.gov
Target Engagement: Determine the extent to which this compound interacts with specific targets, such as the uncoupling protein UCP1, in a living organism. science.gov
These studies would provide definitive data on how the compound is processed in the body, which is essential for understanding its mechanism of action. acs.org
Computational Modeling and Simulation for Predicting Molecular Interactions and Metabolic Fates
Computational modeling and molecular dynamics (MD) simulations represent a powerful, cost-effective avenue for future this compound research. These in silico methods can predict how the compound will interact with biological molecules at an atomic level. nih.gov
Key applications include:
Molecular Docking: Simulating the binding of this compound to the active sites of proteins, such as the TRPV1 receptor or various metabolic enzymes. acs.org This can help prioritize which interactions are most likely to be biologically relevant.
Predicting Binding Affinity: Calculating the strength of the interaction between this compound and its targets to understand binding specificity.
Simulating Metabolic Transformations: Modeling how enzymes might metabolize this compound, predicting the structure of potential metabolites that can then be searched for in in vivo studies. nih.gov
By simulating the impact of amino acid substitutions in a target protein, researchers can even predict how genetic variations might alter an individual's response to the compound. nih.gov These computational approaches can generate testable hypotheses and guide wet-lab experiments, making research more efficient and targeted.
Table 2: Computational Approaches in this compound Research
| Modeling Technique | Research Question | Example Application |
| Molecular Docking | How does this compound bind to its receptor? | Predict the binding pose of this compound in the TRPV1 channel. acs.org |
| Molecular Dynamics (MD) | What is the stability of the compound-protein complex over time? | Simulate the this compound-TRPV1 complex to observe conformational changes. |
| Quantum Mechanics (QM) | What is the reactivity of different parts of the molecule? | Calculate the bond energies in this compound to predict sites of metabolic attack. |
| QSAR Modeling | Can we predict the activity of new analogs? | Develop a model relating structural features of this compound analogs to their biological activity. |
Unraveling Complex Regulatory Networks in Biosynthesis and Cellular Response
A significant frontier in this compound research is the elucidation of the complex regulatory networks that govern its biosynthesis in plants and its effects on cellular responses in mammals.
In the context of biosynthesis, research has shown that the synthesis of capsinoids is controlled by the Pun1 locus, which is also responsible for the pungency of capsaicinoids. researchgate.net However, the complete pathway and the interplay of various genes, such as the putative aminotransferase (p-AMT), are not fully understood. researchgate.net Future research will focus on using systems biology approaches to map the entire genetic and protein network controlling the production of dihydrocapsiate (B147844) in non-pungent peppers.
Regarding cellular response, studies on the related compound capsaicin (B1668287) have shown that it can modulate complex signaling pathways like the EGFR/HER-2 pathway, leading to cell-cycle arrest and apoptosis. researchgate.net Future studies on this compound will aim to unravel similar networks. This involves identifying:
Primary molecular targets and the immediate signaling cascades they trigger.
Downstream effects on gene expression , mediated by transcription factors and changes in chromatin accessibility, similar to how vitamin D3 exerts its effects through the Vitamin D Receptor (VDR). nih.gov
Cross-talk between different signaling pathways to understand how the cellular response to this compound is coordinated.
By mapping these intricate regulatory webs, researchers can gain a deep mechanistic insight into how this compound functions at a cellular and organismal level.
Q & A
Basic Research Questions
Q. How is Dihydrocapsiate-d3 synthesized and characterized in experimental settings?
- Methodological Answer : Synthesis typically involves isotope labeling (deuterium-d3) of the parent compound dihydrocapsiate using catalytic hydrogen-deuterium exchange or custom organic synthesis routes. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for isotopic purity, and HPLC for chemical stability testing. Experimental protocols must detail reaction conditions, purification steps, and validation against non-deuterated analogs. Replication requires transparency in solvent systems, temperature controls, and spectroscopic parameters .
Q. What analytical techniques are prioritized for quantifying this compound purity in preclinical studies?
- Methodological Answer : LC-MS/MS is the gold standard for quantification due to its sensitivity in detecting isotopic variants. Method validation must include linearity (1–1000 ng/mL range), intra-day/inter-day precision (<15% RSD), and recovery rates (≥80%). Stability studies under varying pH and temperature conditions are critical to assess degradation products. Cross-validate results with orthogonal methods like UV-Vis spectroscopy to mitigate instrument-specific biases .
Q. What are the key considerations for designing dose-response studies with this compound in vitro?
- Methodological Answer : Optimize cell culture models (e.g., hepatocytes for metabolic studies) with controlled exposure times (≤24 hours to avoid cytotoxicity). Include positive controls (e.g., capsaicin) and negative controls (vehicle-only). Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. Account for solvent effects (e.g., DMSO concentration ≤0.1%) and validate assay reproducibility across ≥3 independent experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
- Methodological Answer : Discrepancies often arise from interspecies metabolic differences (e.g., cytochrome P450 isoform expression). Address this by conducting comparative in vitro microsomal assays (human vs. rodent liver microsomes) and in vivo crossover studies. Use stable isotope tracer techniques to distinguish parent compounds from metabolites. Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to adjust for variables like protein binding and clearance rates. Transparently report species-specific bioavailability and half-life data .
Q. What experimental frameworks validate the thermogenic mechanisms of this compound without conflating TRPV1-dependent and -independent pathways?
- Methodological Answer : Employ TRPV1-knockout animal models or TRPV1 antagonists (e.g., capsazepine) to isolate receptor-specific effects. Combine calorimetry (indirect/direct) with gene expression profiling (UCP1, PGC-1α) in adipose tissue. Use isothermal titration calorimetry (ITC) to measure direct ligand-receptor binding affinities. Validate findings via RNA interference (siRNA) targeting TRPV1 in cell lines. Statistical analysis must differentiate between primary thermogenic effects and secondary metabolic adaptations .
Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity while controlling for batch variability?
- Methodological Answer : Source multiple independent batches of this compound and pre-test each via NMR and LC-MS for consistency. Use randomized block designs in animal studies, stratifying subjects by batch. Monitor biomarkers (e.g., liver enzymes, creatinine) at baseline, mid-study, and endpoint. Include a blinded histopathological review of organ tissues. Apply mixed-effects models to statistically isolate batch effects from treatment effects .
Research Gaps and Methodological Challenges
Q. What are the limitations of current in vitro models for studying this compound’s bioactivity, and how can they be mitigated?
- Methodological Answer : Traditional 2D cell cultures lack metabolic complexity. Shift to 3D organoid models or co-cultures with primary stromal cells to mimic tissue microenvironments. Incorporate microfluidic systems for dynamic nutrient/compound delivery. Validate findings using ex vivo tissue explants. Always cross-reference in vitro results with in vivo pharmacokinetic data to contextualize relevance .
Q. How can researchers standardize bioanalytical validation protocols for this compound across labs?
- Methodological Answer : Adopt harmonized guidelines (e.g., FDA Bioanalytical Method Validation) with predefined acceptance criteria for accuracy (±15% nominal concentration), precision (CV ≤15%), and matrix effects (≤20% ion suppression/enhancement). Share reference materials via accredited repositories (e.g., NIST) and participate in inter-laboratory proficiency testing. Publish detailed SOPs in supplementary materials to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
